2-甲氧基嘧啶-5-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Methoxypyrimidine-5-sulfonyl fluoride is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar sulfonyl fluoride compounds. For instance, the electrosynthesis using a fluoride ion mediator as described in paper could potentially be applied to the synthesis of 2-Methoxypyrimidine-5-sulfonyl fluoride. Similarly, the nucleophilic fluorination with fluoride ion mentioned in papers and might be a relevant chemical reaction for the synthesis or modification of this compound.

Synthesis Analysis

The synthesis of related compounds, such as the 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone, involves the use of fluoride ions for nucleophilic fluorination . This suggests that a similar approach could be used for synthesizing 2-Methoxypyrimidine-5-sulfonyl fluoride, where a precursor molecule could be treated with a fluoride source under appropriate conditions to introduce the sulfonyl fluoride group.

Molecular Structure Analysis

While the molecular structure of 2-Methoxypyrimidine-5-sulfonyl fluoride is not analyzed in the provided papers, the structure of similar compounds, such as sulpiride, is analyzed using high-performance liquid chromatography with fluorescence detection . This technique could be adapted to analyze the molecular structure of 2-Methoxypyrimidine-5-sulfonyl fluoride, particularly if it exhibits fluorescence.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-Methoxypyrimidine-5-sulfonyl fluoride. However, the anodic methoxylation and acetoxylation reactions using a fluoride ion mediator and the nucleophilic fluorination reactions could offer insights into the types of chemical reactions that 2-Methoxypyrimidine-5-sulfonyl fluoride might undergo, such as substitutions or additions involving the fluoride moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxypyrimidine-5-sulfonyl fluoride are not directly discussed in the provided papers. However, the stability of related compounds, such as the crystalline compound mentioned in papers and , which can be stored at room temperature for extended periods, suggests that 2-Methoxypyrimidine-5-sulfonyl fluoride might also exhibit stability under similar conditions. The analysis of triazolopyrimidine sulfoanilide herbicides and the quantitative analysis of sulpiride provide examples of how the physical and chemical properties of sulfonyl-containing compounds can be determined using high-performance liquid chromatography and related analytical techniques.

科学研究应用

1. 新型化合物的合成

2-甲氧基嘧啶-5-磺酰氟在新型化合物的合成中至关重要。例如,它在嘧啶无环核苷酸膦酸酯中将羟基转化为氟方面发挥着至关重要的作用,从而制备出含氟化合物,该化合物被研究为胸苷磷酸化酶的抑制剂 (Pomeisl 等,2005)。此外,它用于开发磺酰氟试剂,如 (E)-2-甲氧基乙烯-1-磺酰氟,在温和且环境友好的条件下构建烯胺基磺酰氟 (刘敏、唐文健、秦华立,2023)。

2. 药物化学和分子建模

在药物化学中,2-甲氧基嘧啶-5-磺酰氟的衍生物,如吡唑并三唑嘧啶,被探索作为人 A3 腺苷受体拮抗剂的特性。在这些化合物中加入磺酰氟和氮芥部分导致该受体的不可逆抑制剂,为理解和潜在治疗靶向该受体位点做出了重大贡献 (Baraldi 等,2001)。

3. 电化学应用

2-甲氧基嘧啶-5-磺酰氟在电化学应用中也有影响。例如,它用于抗癌药物废水的电化学处理,展示了其在环境修复和制药废物管理方面的潜力 (张永浩等,2016)。此外,其衍生物可用于合成具有侧链二氟烷基磺酸的聚(降冰片烯),显示出显着的质子电导率,并表明在燃料电池技术中的应用 (赵彦川等,2011)。

4. 材料合成和药物发现

该化合物有助于合成聚合物电解质膜,表明其在先进材料科学中的应用。通过使用 2-甲氧基嘧啶-5-磺酰氟衍生物制备具有侧链二氟烷基磺酸的膜,展示了其在增强电导率和稳定性等材料性能方面的潜力 (赵彦川等,2011)。此外,在药物发现领域,该化合物参与了新型查耳酮-磺酰胺杂交物的开发,显示出显着的抗癌和抗结核活性,从而突出了其在药物化学中的重要性 (L. Castaño 等,2019)。

作用机制

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, are known to interact with various biomolecules

Mode of Action

Sulfonyl fluorides, in general, are known to react with nucleophiles on their target via a process known as sulfur (vi) fluoride exchange (sufex), irreversibly cross-linking the interacting biomolecules . This could potentially be the mode of action for 2-Methoxypyrimidine-5-sulfonyl fluoride as well.

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that 2-Methoxypyrimidine-5-sulfonyl fluoride might have an impact on similar biochemical pathways.

Result of Action

Sulfonyl fluorides are known to form stable covalent linkages with their targets, which could lead to various molecular and cellular effects .

Action Environment

The sm coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the action of 2-methoxypyrimidine-5-sulfonyl fluoride might also be influenced by environmental conditions .

安全和危害

未来方向

Sulfonyl fluoride probes will find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates and protein–protein interactions . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

属性

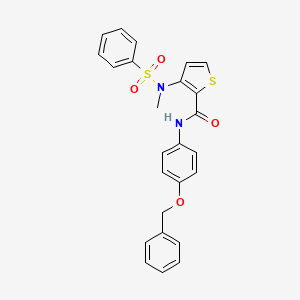

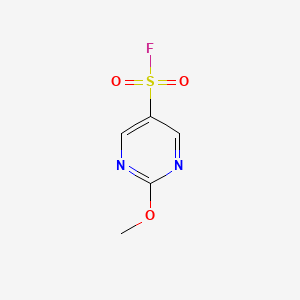

IUPAC Name |

2-methoxypyrimidine-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIZSTJWQVENFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)

![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)

![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)

![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)